molecular formula C21H26N4O3 B2614224 5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-79-3

5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2614224
CAS No.: 921513-79-3
M. Wt: 382.464
InChI Key: SYUUKBGGMNXJLA-UHFFFAOYSA-N
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Description

Pyridines are a class of compounds that are important structural motifs found in numerous bioactive molecules . They can be modified with various functional groups to improve their biological activities and physical properties .


Synthesis Analysis

Pyridines can be synthesized through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The structure of a specific pyridine compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.


Chemical Reactions Analysis

Pyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The reactivity of a pyridine compound can be influenced by the nature and position of its substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a pyridine compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can influence the compound’s behavior in biological systems and its suitability for certain applications .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds containing pyrazolopyridine moieties. These compounds are synthesized through various chemical reactions involving intermediates like ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and others. These synthesized compounds are anticipated to have applications in pharmacology, particularly in hypertensive activity due to their structural features (Kumar & Mashelker, 2007).

Enzymatic Activity Enhancement

Another study focused on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, leading to compounds that significantly enhance the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests potential applications in biofuel production and enzymatic research (Abd & Awas, 2008).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in the development of new therapeutic agents. These compounds showed promising results in cytotoxicity tests against cancer cell lines, highlighting their potential in cancer research and treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Research into the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from compounds like 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide has revealed antimicrobial activities. These studies suggest that modifications of the pyrazolopyridine core can lead to potent antimicrobial agents, with applications in combating infectious diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Drug Intermediate Synthesis

The compound also serves as an important intermediate in the synthesis of apixaban, an anticoagulant. X-ray powder diffraction data provided for such intermediates underscore their significance in the pharmaceutical manufacturing process, particularly in the production of drugs with specific therapeutic uses (Wang et al., 2017).

Mechanism of Action

The mechanism of action of a pyridine compound depends on its structure and the biological target it interacts with. For example, some pyridine compounds are known to interact with enzymes, receptors, or DNA, leading to various biological effects .

Safety and Hazards

Like all chemicals, pyridine compounds should be handled with care. They can pose various health hazards, such as skin and eye irritation, and respiratory issues. Some pyridine compounds may also be flammable .

Future Directions

The development of new synthetic routes and the discovery of new biological activities continue to make pyridine compounds an active area of research . Future studies may focus on designing pyridine compounds with improved potency, selectivity, and safety profiles.

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-4-24-13-17(20(26)22-11-8-12-28-15(2)3)19-18(14-24)21(27)25(23-19)16-9-6-5-7-10-16/h5-7,9-10,13-15H,4,8,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUUKBGGMNXJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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